2-Chloropropane-1,2-diol

Description

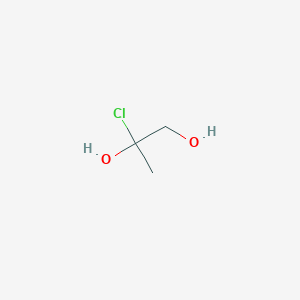

Structure

2D Structure

3D Structure

Properties

CAS No. |

185805-20-3 |

|---|---|

Molecular Formula |

C3H7ClO2 |

Molecular Weight |

110.54 g/mol |

IUPAC Name |

2-chloropropane-1,2-diol |

InChI |

InChI=1S/C3H7ClO2/c1-3(4,6)2-5/h5-6H,2H2,1H3 |

InChI Key |

HTTUMRADGWHWMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloropropane 1,2 Diol

Chlorination of Propylene (B89431) Glycol

The direct chlorination of propylene glycol with chlorine gas represents a viable method for synthesizing 2-chloropropane-1,2-diol. smolecule.com This process requires carefully controlled conditions to achieve the desired product.

Chlorination of Propylene Glycol

Reaction of Propylene Oxide with Hydrochloric Acid

Propylene oxide serves as a key precursor in another significant synthetic route. Its reaction with hydrochloric acid yields this compound. smolecule.com This reaction is often utilized in industrial settings where propylene oxide is a common intermediate. The presence of an acid catalyzes the hydrolysis of the epoxide ring in propylene oxide, leading to the formation of the chlorohydrin. lyondellbasell.com This method is part of a broader class of reactions where propylene oxide reacts with active hydrogen-containing compounds.

Chemical Reactivity and Mechanistic Studies of 2 Chloropropane 1,2 Diol

Nucleophilic Substitution Reactions Involving the Chloro- Group

2-Chloropropane-1,2-diol is a chlorinated propanediol (B1597323) that can participate in nucleophilic substitution reactions, where the chlorine atom is susceptible to replacement by various nucleophiles. smolecule.com These reactions are fundamental to the chemical behavior of this compound and are influenced by the nature of the nucleophile, solvent, and reaction conditions.

Replacement by Hydroxide (B78521) Ions

The substitution of the chloro- group in this compound by a hydroxide ion (OH⁻) is a typical nucleophilic substitution reaction that results in the formation of propane-1,2,3-triol, commonly known as glycerol (B35011). This reaction is generally carried out by heating the chloropropanediol with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. chemguide.co.uk

The mechanism of this reaction can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the structure of the substrate. For a tertiary chloroalkane like this compound, the Sₙ1 mechanism is generally favored due to the stability of the resulting tertiary carbocation intermediate. ibdocs.redocbrown.info However, the presence of the adjacent hydroxyl groups can also influence the reaction pathway.

Amination Reactions

Amination of this compound involves the replacement of the chlorine atom with an amino group (-NH₂) or a substituted amino group. This reaction is a key step in the synthesis of various amino alcohols, which are important intermediates in the pharmaceutical and chemical industries.

The reaction is typically carried out by treating this compound with ammonia (B1221849) or a primary or secondary amine. smolecule.com A patent describes a method for the preparation of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (B139630) (an isomer of this compound) using an aqueous ammonia solution. google.com The process involves heating the reactants under pressure in the presence of a catalyst to facilitate the nucleophilic substitution. google.com The use of a catalyst can enhance the reaction rate and selectivity, minimizing the formation of byproducts. google.com

The mechanism of amination often follows an Sₙ2 pathway, especially with less sterically hindered amines. In this concerted mechanism, the amine nucleophile attacks the carbon atom bearing the chlorine atom, leading to the simultaneous breaking of the carbon-chlorine bond and the formation of the carbon-nitrogen bond. dalalinstitute.com

Other Nucleophilic Displacements

Besides hydroxide and amino groups, other nucleophiles can also displace the chloro- group in this compound. For instance, the reaction with cyanide ions (CN⁻) can lead to the formation of a nitrile compound. csbsju.edu This reaction is significant as it introduces a new carbon-carbon bond. csbsju.edu The stability of the leaving group, the chloride ion, contributes to the favorability of such reactions. csbsju.edu

The general principle of nucleophilic substitution applies, where an electron-rich species (the nucleophile) attacks the electron-deficient carbon atom bonded to the chlorine. masterorganicchemistry.com The rate and mechanism (Sₙ1 or Sₙ2) of these reactions are influenced by factors such as the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. bits-pilani.ac.in

Kinetic and Thermodynamic Aspects of Substitution

The kinetics of nucleophilic substitution reactions of this compound are crucial for understanding the reaction mechanism and optimizing reaction conditions. For an Sₙ2 reaction, the rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. libretexts.org This is because the rate-determining step involves the collision of both species. libretexts.org

For an Sₙ1 reaction, the rate is primarily dependent on the concentration of the substrate, as the formation of the carbocation intermediate is the slow, rate-determining step. chemguide.co.uk The rate of reaction is also influenced by the nature of the leaving group, with weaker carbon-halogen bonds leading to faster reactions. For example, bromoalkanes generally react faster than chloroalkanes in nucleophilic substitution reactions. ibdocs.re

Thermodynamically, the feasibility of a nucleophilic substitution reaction is determined by the relative stability of the reactants and products. The formation of a more stable product and a stable leaving group drives the reaction forward. For example, the replacement of a weaker carbon-chlorine bond with a stronger bond, such as a carbon-carbon or carbon-oxygen bond, can make the reaction thermodynamically favorable. csbsju.edu

Functional Group Transformations of Hydroxyl Moieties

The two hydroxyl (-OH) groups in this compound are also reactive and can undergo various functional group transformations, such as esterification.

Esterification Reactions with Carboxylic Acids

Esterification is a common reaction of alcohols, and this compound can react with carboxylic acids to form esters. chemguide.co.uk This reaction typically requires heating the alcohol and the carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk

The Fischer esterification is a well-known acid-catalyzed nucleophilic acyl substitution reaction. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of a water molecule leads to the formation of the ester. libretexts.org

The reaction is reversible, and to drive it towards the formation of the ester, the water produced is often removed, or an excess of one of the reactants is used. chemguide.co.uklibretexts.org The reactivity of the hydroxyl groups in this compound can be influenced by steric factors and the electronic effects of the adjacent chloro- group.

Etherification Pathways

The etherification of this compound, a vicinal chlorohydrin, can proceed through pathways characteristic of both alcohols and alkyl halides. The presence of two hydroxyl groups and a chlorine atom on adjacent carbons allows for various ether-forming reactions.

One significant pathway involves the reaction with epoxides, such as epichlorohydrin (B41342). In this type of reaction, an alcohol, acting as a nucleophile, attacks the epoxide ring, leading to its opening and the formation of an ether-bonded chlorohydrin. This newly formed chlorohydrin can subsequently undergo an internal epoxidation by eliminating hydrochloric acid, resulting in a new epoxide functional group. researchgate.net For instance, alcohols can be reacted with epichlorohydrin to produce glycidyl (B131873) ethers. researchgate.net

Another general approach to ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. While this compound contains a secondary chloro group, which is less ideal for this S(_N)2 reaction due to steric hindrance, its hydroxyl groups can be deprotonated to form alkoxides. These alkoxides could then react with a suitable alkylating agent.

Furthermore, acid-catalyzed etherification between two alcohol molecules is a common method. In the context of this compound, this could involve intermolecular dehydration with another alcohol or self-condensation, although the latter is often less efficient and can lead to polymerization. The reaction of alkenes with reagents like trichloroisocyanuric acid in an alcohol solvent represents another route to synthesize β-chloroethers under mild conditions. organic-chemistry.org

Oxidation and Reduction Chemistry

Oxidation Reactions

The oxidation of this compound can target its primary and secondary alcohol functionalities. While specific studies on the oxidation of this compound are limited, the oxidation of its isomer, 3-chloro-1,2-propanediol, provides insight into potential reaction pathways. The oxidation of 3-chloro-1,2-propanediol can yield β-chlorolactic acid and subsequently oxalic acid. nih.gov An intermediate in this process may be β-chlorolactaldehyde. nih.gov

Kinetic studies on the photo-oxidation of monochlorinated propanes initiated by chlorine atoms have identified carbonyl compounds as major products. Specifically, the oxidation of 2-chloropropane (B107684) leads to the formation of acetone. sigmaaldrich.cn This suggests that under certain oxidative conditions, the carbon backbone of this compound could be cleaved or rearranged following oxidation of the alcohol groups.

Reduction Reactions

The reduction of this compound can involve the chlorine atom or the hydroxyl groups. Complex metal hydrides are common reagents for such reductions. uop.edu.pk

Lithium aluminum hydride (LiAlH(_4)) is a powerful reducing agent capable of reducing a wide range of functional groups. It can reduce esters, carboxylic acids, ketones, and aldehydes to alcohols, and can also displace halides with a hydride. chem-station.com

Sodium borohydride (B1222165) (NaBH(_4)) is a milder reducing agent, typically used for the reduction of aldehydes and ketones to their corresponding alcohols. uop.edu.pkchem-station.com

Diisobutylaluminium hydride (DIBAL-H) is another versatile reducing agent that can reduce esters to aldehydes or alcohols. uop.edu.pk

The reduction of α-chlorocarbonyl compounds with complex metal hydrides is a known stereoselective process, yielding chlorohydrins. researchgate.net While this compound is already a chlorohydrin, these reagents could potentially reduce the chlorine atom. For example, LiBHEt(_3) (Super-Hydride) is often used for the displacement of halides by hydrides. chem-station.com The general mechanism for metal hydride reduction involves the transfer of a hydride ion to an electrophilic carbon, followed by protonation of the resulting alkoxide. uop.edu.pk

Table 1: Common Reducing Agents and Their Reactivity

| Reagent | Formula | Typical Substrates Reduced |

| Sodium Borohydride | NaBH(_4) | Aldehydes, Ketones |

| Lithium Aluminum Hydride | LiAlH(_4) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles, Halides |

| Diisobutylaluminium Hydride | (i-Bu)(_2)AlH | Esters, Nitriles, Aldehydes, Ketones |

| Super-Hydride | LiBHEt(_3) | Halides, Sulfonates |

Elimination Reactions

Dehydrochlorination for Epoxide Formation

The dehydrochlorination of vicinal chlorohydrins like this compound is a characteristic reaction that leads to the formation of epoxides. This reaction typically occurs under alkaline conditions. food.gov.ukresearchgate.net The mechanism involves the deprotonation of the hydroxyl group by a base to form an alkoxide ion. This is followed by an intramolecular S(_N)2 reaction, where the negatively charged oxygen attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion and forming the three-membered epoxide ring. food.gov.uk

The decomposition of 3-chloropropane-1,2-diol in alkaline media is known to proceed through the corresponding epoxide intermediates, (R)- and (S)-glycidol. agriculturejournals.czagriculturejournals.cz Similarly, the hydrolysis of 1,2-dichloropropane (B32752) involves an intramolecular nucleophilic displacement of a chlorine atom by the adjacent hydroxyl group in the 2-chloropropanol intermediate, resulting in the formation of propylene (B89431) oxide. europa.eu This provides strong evidence that this compound would undergo a similar base-promoted ring closure to yield 2-methyl-2-oxirane (isobutylene oxide).

The rate of dehydrochlorination is dependent on the reaction conditions, including the strength of the base and the temperature. For example, the dehydrochlorination of 1,3-dichloropropan-2-ol is effectively carried out using aqueous solutions of sodium or calcium hydroxide. bibliotekanauki.pl

Dehydration Reactions

The dehydration of this compound involves the elimination of one or more water molecules from the diol structure. The dehydration of alcohols is typically an acid-catalyzed process. youtube.com The mechanism generally proceeds via the protonation of a hydroxyl group by the acid catalyst, which converts it into a good leaving group (water). youtube.comiitk.ac.in Subsequent departure of the water molecule generates a carbocation intermediate. youtube.com Finally, a base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of an alkene.

For diols, the dehydration process can be more complex than for simple alcohols. nih.gov It can lead to the formation of unsaturated alcohols, dienes, or cyclic ethers, depending on the structure of the diol and the reaction conditions. iitk.ac.in Studies on the gas-phase dehydration of diol radicals have proposed a low-energy, "roaming-like" mechanism. This pathway involves a nearly dissociated OH-group that subsequently abstracts a hydrogen atom from the rest of the fragment to form water. acs.org

Mechanistic Investigations of this compound Transformations

Reaction Intermediates and Transition State Analysis

The transformations of this compound and related chloropropanols involve several key reaction intermediates and transition states that have been investigated through experimental and computational studies.

Reaction Intermediates:

Cyclic Acyloxonium Ion: In the context of lipid chemistry, the formation of chloropropanediol esters from triacylglycerols is proposed to occur via a cyclic acyloxonium ion intermediate. This intermediate is formed through the participation of a neighboring acyl group and is subsequently opened by a chloride ion to yield the chloropropanediol diester. agriculturejournals.czresearchgate.net

Epoxides: As discussed in section 3.3.1, epoxides (like glycidol) are crucial intermediates in the decomposition of chloropropanediols in alkaline media. agriculturejournals.czagriculturejournals.cz The reaction of 1,2-dichloropropane to 1,2-dihydroxypropane also proceeds through a propylene oxide intermediate. europa.eu

Carbocations: In acid-catalyzed dehydration reactions of alcohols, carbocations are key intermediates that form after the loss of a protonated hydroxyl group. youtube.com The stability of these carbocations often dictates the major product formed.

Diol Radicals: In gas-phase dehydration reactions, diol radicals can be formed, for example, by the addition of an OH radical to an unsaturated alcohol. These energized radicals can then decompose to various products. acs.org

Transition State Analysis: The transition state is the highest energy point along a reaction path, representing a first-order saddle point on the potential energy surface. ucsb.edu Locating these transient structures is crucial for understanding reaction mechanisms and is often accomplished using computational chemistry methods. ucsb.eduims.ac.jp

For the formation of 3-MCPD esters from diacylglycerides, computational simulations using Gaussian software have been employed to explore different reaction pathways. nih.gov These studies calculated the energy barriers for various pathways, including direct nucleophilic substitution and a pathway involving a glycidyl ester intermediate, to determine the most likely reaction mechanism. nih.govresearchgate.net

Table 2: Calculated Energy Barriers for 3-MCPD Ester Formation

| 3-MCPD Ester Formed | Energy Barrier (kJ/mol) |

| Dipalmitin | 74.261 |

| Diolein | 66.017 |

| Dilinolein | 59.856 |

Data sourced from computational simulations of the ester-based direct nucleophilic substitution reaction. nih.gov

In the dehydration of diol radicals, transition states involving five-membered rings (when two hydroxyl groups interact) and four-membered rings (when a reactive OH abstracts a skeletal H atom) have been identified. The ring strain in these transition states influences the barrier heights for the reaction. acs.org

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of this compound in chemical syntheses are critically dependent on the specific reaction conditions employed. Parameters such as temperature, reaction time, and the nature and concentration of catalysts play a pivotal role in directing the reaction pathway towards the desired product. Research into the synthesis of chloropropanols, particularly from the chlorination of glycerol, provides insightful data on how these variables can be manipulated to optimize the formation of this compound.

Effect of Reaction Temperature

The reaction temperature is a significant factor influencing the yield of this compound. Studies on the chlorination of glycerol with hydrogen chloride, catalyzed by Brønsted acidic ionic liquids, have demonstrated a clear correlation between temperature and product yield. As the temperature increases, the yield of this compound, also known as 2-monochloropropane-1,2-diol (2-MCPD), generally increases up to an optimal point.

In a study utilizing [Bmim]HSO₄ as a catalyst, increasing the reaction temperature from 70°C to 110°C over a 12-hour period resulted in a notable increase in the yield of 2-MCPD from 0.80% to 4.46%. scielo.br This suggests that higher temperatures facilitate the conversion of glycerol to 2-MCPD. However, it is also important to note that at even higher temperatures, such as 130°C, the focus of the reaction shifted towards maximizing the yield of the isomer, 3-chloro-1,2-propandiol (3-MCPD), within a shorter timeframe. scielo.br

Table 1: Effect of Reaction Temperature on this compound (2-MCPD) Yield

| Reaction Temperature (°C) | Reaction Time (h) | Yield of 2-MCPD (%) |

|---|---|---|

| 70 | 12 | 0.80 |

| 110 | 12 | 4.46 |

Data sourced from a study on glycerol chlorination using [Bmim]HSO₄ catalyst. scielo.br

Effect of Reaction Time

The duration of the reaction is another critical parameter that affects both the conversion of reactants and the yield of specific products. In the synthesis of this compound from glycerol, the yield of 2-MCPD has been observed to change over time.

For instance, in the chlorination of glycerol catalyzed by Brønsted acidic ionic liquids like [Bmim]H₂PO₄ and [Bmim]HSO₄ at 110°C, the maximum yields of 2-MCPD were achieved at specific time points. With [Bmim]H₂PO₄ as the catalyst, the maximum yield of 2-MCPD was 4.70% after 9 hours of reaction. scielo.br Similarly, with [BPy]HSO₄, a maximum yield of 4.54% was obtained after 9 hours. scielo.br Prolonging the reaction time beyond this point did not necessarily lead to an increased yield of 2-MCPD and in some cases, could favor the formation of other byproducts.

Table 2: Effect of Reaction Time on this compound (2-MCPD) Yield at 110°C

| Catalyst | Reaction Time (h) | Yield of 2-MCPD (%) |

|---|---|---|

| [Bmim]H₂PO₄ | 9 | 4.70 |

| [Bmim]HSO₄ | 12 | 4.46 |

| [BPy]H₂PO₄ | 12 | 3.16 |

| [BPy]HSO₄ | 9 | 4.54 |

Data derived from studies on glycerol chlorination with various Brønsted acidic ionic liquid catalysts. scielo.br

Effect of Catalyst Loading

The concentration or loading of the catalyst is a key variable for controlling the rate and selectivity of the reaction. In the context of glycerol chlorination, the amount of catalyst used has a direct impact on the product distribution.

Table 3: Influence of Catalyst Loading on this compound (2-MCPD) Yield

| Catalyst Loading (mol/kg glycerol) | Reaction Temperature (°C) | Reaction Time (h) | Yield of 2-MCPD (%) |

|---|---|---|---|

| 0.25 - 1.0 | 110 | 12 | < 4.50 |

Findings from a study on the effect of catalyst loading in glycerol chlorination. scielo.br

Role of 2 Chloropropane 1,2 Diol in Advanced Organic Synthesis

Precursor to Fine Chemicals and Specialty Organic Molecules

The distinct reactivity of its functional groups allows 2-chloropropane-1,2-diol to serve as a key precursor in the synthesis of high-value fine chemicals. A notable application is in the preparation of acyclic nucleoside analogs, which are specialty molecules often investigated for their therapeutic potential.

In one documented synthetic pathway, this compound is used to create O-acetylated acyclic analogs of pyrazolo[3,4-d]pyrimidine. The synthesis involves reacting a pyrazolopyrimidine thiol derivative with this compound in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695). This reaction is followed by acetylation of the hydroxyl groups using acetic anhydride (B1165640) to yield the final specialty molecule. This process highlights the utility of this compound in building complex molecular scaffolds.

Building Block in Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound has proven to be an effective building block for constructing substituted heterocyclic systems. Its ability to introduce a dihydroxypropyl side chain is particularly useful.

For instance, the compound is employed in the synthesis of novel derivatives of pyrazolo[4,3-e] researchgate.netresearchgate.netgoogle.comtriazolo[1,5-c]pyrimidine, a complex heterocyclic core. In a key reaction step, the starting triazolopyrimidine compound is reacted with this compound. This reaction, conducted by refluxing in ethanol with a base, results in the alkylation of a thiol group, attaching the 1,2-dihydroxypropan-2-yl moiety to the heterocyclic framework. The resulting hydroxylated compound can then be further modified, for example, through acetylation, to produce a range of derivatives for biological screening.

Intermediate in Polymer Chemistry Applications

The role of this compound as a direct intermediate or monomer in controlled polymer synthesis is not extensively documented in scientific literature. However, it has been identified as a product in chemical processes where polymerization occurs.

Specifically, during the acid-catalyzed hydrolysis of propargyl alcohol in the presence of hydrochloric acid, this compound is one of several water-soluble products formed. researchgate.netresearchgate.net In this reactive environment, some of the other intermediates generated are known to polymerize, forming substances like poly(propargyl alcohol) and poly(acrolein). researchgate.netresearchgate.net While this compound is present in this system, it is considered a byproduct of side reactions rather than a primary building block for the resulting polymers.

Development of Novel Reagents and Ligands from this compound

The functional groups of this compound make it an excellent starting point for developing novel reagents and ligands with specific biological or chemical activities. A significant application is the synthesis of targeted enzyme inhibitors.

Research has shown that this compound is a key component in the creation of a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netresearchgate.netgoogle.comtriazolo[1,5-c]pyrimidine derivatives designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). These synthesized compounds, incorporating the structural motif from this compound, have demonstrated potent inhibitory activity against the CDK2/cyclin A2 complex, marking them as novel reagents for cancer research and potential therapeutic development.

Advanced Analytical Characterization in Research of 2 Chloropropane 1,2 Diol

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the definitive structural elucidation of 2-chloropropane-1,2-diol. In ¹H NMR, the number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values provide a detailed map of the proton environments within the molecule.

For the related compound, 2-chloropropane (B107684), two distinct proton environments are observed, leading to two principal peaks in the low-resolution ¹H NMR spectrum. docbrown.info The proton ratio is typically 6:1, corresponding to the six equivalent protons of the two methyl groups and the single proton on the carbon bearing the chlorine atom. docbrown.info In high-resolution spectra, spin-spin coupling between non-equivalent protons on adjacent carbons results in splitting of these signals. docbrown.info For instance, the signal for the single proton would be split into a septet by the six neighboring methyl protons, and the signal for the methyl protons would be split into a doublet by the single adjacent proton. youtube.com The use of deuterated solvents like CDCl₃ is common to avoid interference from solvent protons, and tetramethylsilane (B1202638) (TMS) is used as a standard reference with a chemical shift of 0.0 ppm. docbrown.info

While specific ¹H NMR data for this compound is not as readily available in the provided search results, the principles of analysis are transferable. The introduction of two hydroxyl groups would significantly alter the chemical shifts and introduce new signals for the hydroxyl protons and the protons on the carbon atoms bonded to them. The chemical shifts would be influenced by the electronegativity of the adjacent chlorine and oxygen atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Methyl Protons (-CH₃) | 1.0 - 2.0 | Singlet | 3H |

| Methylene Protons (-CH₂OH) | 3.5 - 4.0 | Complex Multiplet | 2H |

| Hydroxyl Protons (-OH) | Variable | Broad Singlet | 2H |

Note: This table is predictive and based on general principles of NMR spectroscopy. Actual values may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its bonds. For a related compound, 2-chloropropane, characteristic C-H stretching vibrations are observed around 2880-3080 cm⁻¹, while C-H bending vibrations appear in the 1300-1500 cm⁻¹ region. docbrown.info The C-Cl stretching vibration gives a characteristic absorption in the range of 580-780 cm⁻¹. docbrown.info For this compound, the presence of hydroxyl groups would be indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching. The C-O stretching vibrations would be expected to appear in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For 2-chloropropane, a Raman spectrum is available, which can be used for identification purposes. chemicalbook.com The technique is particularly sensitive to non-polar bonds and can be useful in analyzing the carbon skeleton and the C-Cl bond.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | 3200-3600 |

| C-H | Stretching | 2850-3000 | 2850-3000 |

| C-O | Stretching | 1000-1200 | 1000-1200 |

| C-Cl | Stretching | 600-800 | 600-800 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum of a chlorine-containing compound will show a characteristic M and M+2 pattern for the molecular ion and any fragments containing the chlorine atom. docbrown.info

For 2-chloropropane, the molecular ion peaks are observed at m/z 78 and 80. docbrown.info The fragmentation pattern provides clues about the structure. Common fragmentation pathways for halogenoalkanes include the loss of the halogen atom or an alkyl group. docbrown.info For 2-chloropropane, a prominent peak at m/z 43 is often observed, corresponding to the isopropyl cation ([CH(CH₃)₂]⁺). A peak at m/z 27, corresponding to the C₂H₃⁺ ion, has also been noted in the mass spectra of 2-halopropanes. stackexchange.com

For this compound, the molecular weight is 110.54 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak cluster around m/z 110 and 112. Fragmentation would likely involve the loss of a water molecule, a chloromethyl group, or other small fragments. The development of "soft" ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be used to detect the intact molecular ion with less fragmentation, often after derivatization of the diol. rudn.ru

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from impurities and for resolving its stereoisomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is a widely used technique for the analysis of volatile compounds. For the determination of chloropropanols like 3-chloropropane-1,2-diol in various matrices, GC coupled with a mass spectrometer (GC-MS) is a common and sensitive method. agriculturejournals.czresearchgate.net Derivatization is often employed to increase the volatility and improve the chromatographic behavior of the analytes. agriculturejournals.czresearchgate.net For instance, derivatization with reagents like phenylboronic acid or heptafluorobutyric anhydride (B1165640) can be used. agriculturejournals.cz The purity of a this compound sample can be determined by analyzing the chromatogram for the presence of other peaks, which would indicate impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. While GC-MS is more common for chloropropanol (B1252657) analysis, HPLC methods have also been developed. pan.olsztyn.pl Similar to GC, derivatization can be used to enhance detection, for example, by introducing a UV-absorbing or fluorescent tag to the molecule. pan.olsztyn.pl HPLC can be used to assess the purity of this compound by separating it from non-volatile impurities.

Chiral Chromatography for Stereoisomer Separation

This compound contains a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers (R and S isomers). Since enantiomers have identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. Chiral chromatography is the primary technique for separating and quantifying the enantiomers of a chiral compound. numberanalytics.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. sigmaaldrich.com The choice of the CSP is critical for achieving successful separation. numberanalytics.com Common types of CSPs include those based on polysaccharides, macrocyclic glycopeptides, and cyclodextrins. sigmaaldrich.com The mobile phase composition is also optimized to achieve the best separation. numberanalytics.com The separated enantiomers can then be detected and quantified, allowing for the determination of the enantiomeric excess (ee) of a sample. The coupling of chiral chromatography with mass spectrometry (Chiral-LC-MS) or NMR (Chiral-LC-NMR) can provide even more powerful tools for the analysis of stereoisomers. numberanalytics.com

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.com This powerful technique provides unambiguous information on molecular geometry, conformational preferences, and intermolecular interactions that govern the packing of molecules in the crystal lattice. numberanalytics.com Although specific crystallographic data for this compound is not widely available in published literature, this section outlines the principles and the procedural steps that would be involved in its solid-state structural analysis.

The fundamental principle of X-ray crystallography involves irradiating a single crystal with a beam of X-rays. fuw.edu.pl The wavelength of these X-rays is comparable to the distances between atoms in the crystal. fuw.edu.pl As the X-rays pass through the crystal, they are scattered by the electrons of the atoms, leading to a unique diffraction pattern of spots of varying intensities. numberanalytics.com By analyzing the geometric positions and intensities of these diffracted spots, it is possible to reconstruct a three-dimensional map of the electron density within the crystal and, from that, infer the precise positions of the individual atoms. fuw.edu.pl

The first and often most challenging step in a crystallographic study is the growth of a high-quality single crystal suitable for diffraction. rsc.orgrochester.edu For a small organic molecule like this compound, several methods could be employed:

Slow Evaporation: A solution of the compound is prepared in a suitable solvent in which it is moderately soluble. rochester.edumuohio.edu The solvent is then allowed to evaporate slowly over days or weeks. As the solution becomes more concentrated, it reaches a supersaturation point, prompting the formation of crystals. muohio.edu

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial. This vial is then sealed inside a larger container that holds a more volatile "anti-solvent" in which the compound is insoluble. univ-rennes1.fr The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. univ-rennes1.fr

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled down slowly. The decrease in temperature reduces the solubility of the compound, leading to crystal growth. rochester.edu

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head in an X-ray diffractometer. ohio-state.edu The crystal is then rotated while being exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector. ohio-state.eduiucr.org

The collected data, consisting of a series of diffraction images, undergoes several computational processing steps. numberanalytics.comportlandpress.com This includes indexing the diffraction pattern to determine the dimensions and symmetry of the unit cell (the basic repeating block of the crystal), integrating the intensity of each reflection, and applying various corrections to produce a final dataset. portlandpress.com

The processed data is then used to solve the crystal structure. The primary hurdle at this stage is the "phase problem," as the detectors can only measure the intensities (amplitudes) of the diffracted waves, but not their phases. oup.com For small molecules, this is typically overcome using "direct methods," which are computational algorithms that use statistical relationships between the intensities to estimate the initial phases. iucr.org This allows for the calculation of an initial electron density map, from which a preliminary molecular model can be built.

This initial model is then refined using a least-squares method, where the atomic positions and other parameters are adjusted to achieve the best possible agreement between the diffraction data calculated from the model and the experimentally observed data. ucl.ac.uk

Illustrative Crystallographic Data

While no experimental data has been published, a successful X-ray crystallographic analysis of this compound would yield a set of data similar to what is presented in the hypothetical table below.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₃H₇ClO₂ |

| Formula Weight | 110.54 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.85 |

| b (Å) | 12.50 |

| c (Å) | 7.20 |

| β (°) | 105.5 |

| Volume (ų) | 506.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.448 |

| Final R-factor (R₁) | 0.045 |

| Goodness-of-fit (S) | 1.05 |

Disclaimer: The data in this table is purely illustrative and hypothetical. It is provided to demonstrate the type of information generated from an X-ray crystallography experiment and does not represent actual experimental results for this compound.

Detailed Research Findings from Structural Analysis

The refined crystal structure would provide a wealth of precise information:

Molecular Conformation: The exact three-dimensional shape of the molecule in the solid state would be determined. This includes precise measurements of all bond lengths (e.g., C-C, C-O, C-Cl), bond angles, and torsion angles. This data would reveal the specific rotational arrangement (conformer) that the molecule adopts in the crystal.

Intermolecular Interactions: A key finding would be the detailed mapping of interactions between adjacent molecules. nih.govmdpi.com Given the presence of two hydroxyl (-OH) groups, strong hydrogen bonding is expected to be a dominant feature in the crystal packing. researchgate.net The analysis would reveal the geometry of these hydrogen bonds (donor-acceptor distances and angles) and show how they link the molecules together, for instance, into chains, sheets, or more complex three-dimensional networks. Other weaker interactions, such as van der Waals forces, would also be characterized. aip.org

Stereochemistry: If a chiral sample of this compound were crystallized, the analysis could determine its absolute configuration, providing definitive proof of its stereochemistry.

Environmental and Chemical Degradation Pathways of 2 Chloropropane 1,2 Diol

Hydrolytic Stability and Decomposition Mechanisms

2-Chloropropane-1,2-diol can undergo hydrolysis, a chemical reaction with water, which leads to its decomposition. The rate and mechanism of this hydrolysis are dependent on conditions such as pH and temperature. In alkaline conditions, the decomposition of chloropropanols like 3-chloro-1,2-propanediol (B139630), a related compound, proceeds rapidly. researchgate.net This occurs via an intermediate, glycidol, which then hydrolyzes to form glycerol (B35011). agriculturejournals.czresearchgate.net While specific kinetic data for this compound is not extensively detailed in the provided results, the behavior of similar chloropropanols suggests that hydrolysis is a significant degradation pathway, particularly at elevated pH. The hydrolysis reaction can be represented as: C₃H₇ClO₂ + H₂O → C₃H₈O₃ + HCl.

Studies on the related compound 3-chloro-1,2-propanediol (3-MCPD) show that it is unstable in aqueous solutions at temperatures above 80°C, with its decay kinetics being well-described by a model dependent on pH and temperature. researchgate.net It is reasonable to infer that this compound would exhibit similar instability under thermal stress in aqueous environments.

Photochemical Degradation under Controlled Conditions

Photochemical degradation involves the breakdown of a chemical compound by light. For 3-chloro-1,2-propanediol, direct photolysis is not considered a rapid degradation process. researchgate.net However, its degradation can be significantly accelerated in the presence of hydrogen peroxide (H₂O₂) and ultraviolet (UV) light, a process known as H₂O₂-assisted UV photolysis. thegoodscentscompany.coma2bchem.com This advanced oxidation process generates highly reactive hydroxyl radicals that can effectively break down the organic molecule. While direct studies on the photochemical degradation of this compound were not found, the principles observed with 3-MCPD suggest that similar advanced oxidation processes would likely be effective in degrading this compound.

Pathways in Chemical Wastewater Treatment

The presence of chloropropanols in wastewater is a concern, and their removal is a key aspect of wastewater treatment. google.com The degradation pathways in chemical wastewater treatment can involve both the hydrolytic and oxidative processes mentioned previously. The stability of this compound in wastewater will be influenced by the pH and the presence of oxidizing agents.

In the context of bioremediation, which can be considered a form of treatment, synthetic metabolic pathways have been engineered to biodegrade related chlorinated compounds like 1,2,3-trichloropropane (B165214) (TCP). muni.czacs.org These pathways utilize a series of enzymes, including haloalkane dehalogenases, haloalcohol dehalogenases, and epoxide hydrolases, to convert the toxic compound into harmless glycerol. muni.czacs.org One of the intermediates in the breakdown of TCP is 3-chloropropane-1,2-diol (CPD). acs.org This suggests that microbial or enzymatic treatment systems could potentially be developed or adapted for the degradation of this compound in wastewater.

Stability Under Varied Storage and Handling Conditions

The stability of this compound under various storage and handling conditions is a critical consideration for its safe management. It is known to be hygroscopic, meaning it readily absorbs moisture from the air. fishersci.comchemicalbook.com Therefore, it should be stored in a dry, cool, and well-ventilated place with the container tightly closed to protect it from moisture. fishersci.com Some sources recommend storing it under an inert atmosphere, such as nitrogen. fishersci.com

The compound is generally stable under normal conditions. lobachemie.com However, it is incompatible with strong oxidizing agents, acids, and bases. fishersci.comchemicalbook.com Contact with these substances should be avoided to prevent hazardous reactions. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas. fishersci.com It is also noted that the compound may develop a straw color upon aging.

Interactive Data Table: Stability and Incompatibility of this compound

| Condition/Substance | Effect on this compound | Citation |

| Moisture | Hygroscopic; absorbs moisture | fishersci.comchemicalbook.com |

| Normal Conditions | Stable | lobachemie.com |

| Strong Oxidizing Agents | Incompatible; may lead to hazardous reactions | fishersci.comchemicalbook.com |

| Acids | Incompatible | fishersci.com |

| Bases | Incompatible | fishersci.com |

| Heat/Fire | Thermal decomposition can release toxic gases (CO, CO₂, phosgene, HCl) | fishersci.com |

| Aging | May develop a straw color |

Theoretical and Computational Chemistry Studies of 2 Chloropropane 1,2 Diol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure of compounds like 2-Chloropropane-1,2-diol. researchgate.net These calculations can determine a variety of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP). researchgate.net

For related compounds, such as 2-chlorobenzene-1,4-diol, DFT calculations with a 6-31G basis set have been used to determine that the energy gap (BG) between the HOMO and LUMO is 5.46 eV. researchgate.net Such calculations provide insights into chemical reactivity and the electronic transitions of the molecule. researchgate.net The electronic structure analysis also informs our understanding of the molecule's bonding, detailing the nature of the covalent bonds between its constituent atoms.

Advanced computational techniques can even predict the outcomes of analytical methods. The Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) program, combined with semi-empirical methods like GFN-xTB, allows for the fast and reasonably accurate computation of mass spectra for complex molecules. rsc.org This approach can elucidate the complex gas-phase ion chemistry and fragmentation mechanisms that a molecule like this compound would undergo in a mass spectrometer. rsc.org

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₇ClO₂ | nih.gov |

| Molecular Weight | 110.54 g/mol | nih.gov |

| Monoisotopic Mass | 110.0134572 Da | nih.gov |

| Topological Polar Surface Area | 40.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | guidechem.com |

Conformational Analysis and Energy Landscapes

The presence of single bonds in this compound allows for rotation, leading to various three-dimensional arrangements known as conformations. Conformational analysis involves mapping the potential energy of the molecule as a function of the rotation around these bonds, particularly the C1-C2 bond, to create an energy landscape. researchgate.net The goal is to identify the most stable conformers, which are those that reside at energy minima on this landscape.

For 1,2-diols, the relative orientation of the two hydroxyl groups is a key determinant of conformational preference, often stabilized by intramolecular hydrogen bonding. Computational methods calculate the energy of each conformation, allowing for the prediction of the most likely structures the molecule will adopt. The global minimum on the potential energy surface corresponds to the most stable and thus most populated conformation of the molecule under given conditions.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions and for predicting how fast they will occur.

Transition State Characterization

A key aspect of modeling reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. smu.edu The structure and energy of the TS determine the activation energy and, therefore, the rate of the reaction. libretexts.org

For instance, in the E2 elimination reaction of the related compound 2-chloropropane (B107684), computational studies have characterized the transition state. youtube.com Using the B3LYP/6-311++G(d,p) level of theory, the transition state for the reaction with a hydroxide (B78521) ion shows a concerted mechanism where the base abstracts a beta-hydrogen while the chlorine leaving group departs. youtube.com A critical feature of this computed transition state is the anti-periplanar arrangement between the hydrogen being abstracted and the chlorine atom, a classic feature of the E2 mechanism. libretexts.orgyoutube.com

Table 2: Computed Enthalpies for E₂ Reaction of 2-Chloropropane with Hydroxide

| Parameter | Value (kcal/mol) | Level of Theory |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | +21.4 | B3LYP/6-311++G(d,p) |

| Enthalpy of Reaction (ΔHrxn) | -33.4 | B3LYP/6-311++G(d,p) |

Data derived from computational studies on the E2 elimination reaction. youtube.com

Prediction of Reaction Outcomes and Selectivities

By calculating the energy barriers for different possible reaction pathways, computational models can predict the major products and the selectivity of a reaction. Theoretical calculations have been applied to understand the formation of chloropropanols from glycerol (B35011). researchgate.net A proposed reaction mechanism, based on DFT calculations, suggests that the initial chlorination can occur without a catalyst, leading primarily to a monochlorinated product. researchgate.net

Furthermore, these models can explain selectivity. For example, in the presence of an acid catalyst, theoretical results for related reactions align with experimental data showing that 1,3-dichloropropan-2-ol (1,3-DCP) is the main product, with no significant formation of 2-monochloropropane-1,2-diol. researchgate.net This predictive capability is invaluable for understanding how reaction conditions can steer a reaction toward desired products and avoid the formation of contaminants. researchgate.net

Q & A

Q. What analytical methods are validated for quantifying 2-chloropropane-1,2-diol and its esters in lipid-rich matrices?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., phenylboronic acid or heptafluorobutyric anhydride) remains the gold standard for detecting chloropropanols. For esters, alkaline transesterification followed by GC-MS is critical to liberate free this compound from fatty acid esters. Collaborative studies recommend using isotopically labeled internal standards (e.g., d₅-3-MCPD) to correct for matrix effects .

Q. How do refining conditions influence the formation of this compound in edible oils?

High-temperature deodorization (>200°C) and the presence of chloride ions (from NaCl or phospholipids) are primary drivers. Experimental designs should control for oil composition (e.g., free fatty acids, partial glycerides) and chloride sources. Studies simulating industrial refining show that palm oil generates higher levels due to its unique glyceride structure .

Q. What are the validated extraction techniques for isolating this compound from complex food matrices?

Solid-phase extraction (SPE) using diatomaceous earth or C18 cartridges improves recovery rates. For bound forms, accelerated solvent extraction (ASE) with hexane:ethanol (1:1) efficiently isolates esters. Method validation must include spike-recovery tests across matrices (e.g., infant formula, baked goods) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro genotoxicity data and in vivo carcinogenicity findings for this compound?

While in vitro assays (e.g., Ames test) may show mutagenic potential, in vivo studies require careful dose-response modeling. The Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (0.0025 μg/kg/day) should guide exposure assessments. Discrepancies often arise from metabolic detoxification pathways (e.g., glutathione conjugation) not replicated in vitro .

Q. What experimental strategies mitigate artifactual formation of this compound during sample preparation?

Artifacts arise from heat or acidic conditions. Protocols must include:

Q. How does stereochemistry impact the toxicity and metabolic fate of this compound enantiomers?

Enantioselective analysis using chiral columns (e.g., β-cyclodextrin) reveals differences in absorption and excretion. The (2S)-enantiomer shows slower renal clearance in rodent models, suggesting higher bioaccumulation risk. Comparative studies with (2R)- and (2S)-forms are needed to refine toxicity thresholds .

Q. What computational models predict this compound formation kinetics during thermal processing?

Kinetic models integrating Arrhenius equations and chloride ion activity can predict formation rates. For example, activation energies (Eₐ) range from 60–90 kJ/mol in lipid systems. Validation requires real-time monitoring via inline MS or FTIR during pilot-scale refining .

Data Contradiction and Resolution

Q. Why do interlaboratory studies report variable this compound levels in identical matrices?

Variability stems from:

Q. How to address conflicting evidence on the reproductive toxicity of this compound?

Dose-dependent effects complicate interpretation. Studies showing renal tubular necrosis at >1 mg/kg/day may mask lower-dose reproductive effects. Mechanistic studies should prioritize transcriptomic profiling of testicular cells to identify early biomarkers .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.